molecular formula C17H18ClNO4 B15107335 6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B15107335
M. Wt: 335.8 g/mol
InChI Key: MZNCLUXEZYTFPI-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one with 2-oxo-2-(piperidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one

InChI

InChI=1S/C17H18ClNO4/c1-11-7-17(21)23-14-9-15(13(18)8-12(11)14)22-10-16(20)19-5-3-2-4-6-19/h7-9H,2-6,10H2,1H3

InChI Key

MZNCLUXEZYTFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCCC3

Origin of Product

United States

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